1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a benzodiazole core linked to a phenoxypropanol moiety
Preparation Methods
The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The benzodiazole core is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.
Formation of the Phenoxypropanol Moiety: The final step involves the reaction of the intermediate with phenoxypropanol under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its benzodiazole core.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The phenoxypropanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL include:
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-ETHOXYPROPAN-2-OL: This compound has an ethoxy group instead of a phenoxy group, which may alter its chemical properties and biological activity.
1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYETHANOL: This compound has an ethanol moiety instead of a propanol moiety, which may affect its solubility and reactivity.
The uniqueness of 1-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C24H24N2O3/c1-28-20-13-11-18(12-14-20)15-24-25-22-9-5-6-10-23(22)26(24)16-19(27)17-29-21-7-3-2-4-8-21/h2-14,19,27H,15-17H2,1H3 |
InChI Key |
UYIDDXCKLIHCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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